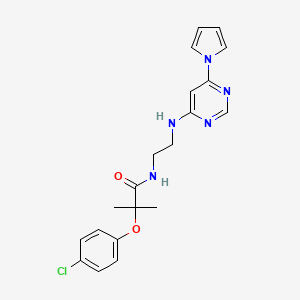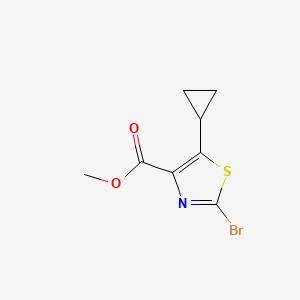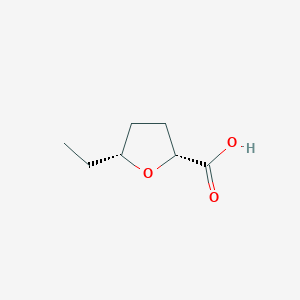![molecular formula C24H20Br2N2O2 B2447159 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone CAS No. 313398-31-1](/img/structure/B2447159.png)
1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as hydrazine-coupled pyrazoles, involves employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .Applications De Recherche Scientifique
Antioxidant Activity
A study by Lavanya, Padmavathi, and Padmaja (2014) explored the synthesis of various bis(arylmethanesulfonylpyrroles and pyrazoles), including compounds structurally related to 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone. They discovered that these compounds exhibited significant antioxidant activity. Particularly, compounds with a methoxy substituent on the aromatic ring showed enhanced antioxidant properties compared to other substituents (Lavanya, Padmavathi, & Padmaja, 2014).
Antimicrobial and Antitumor Activities
Patel and Patel (2015) synthesized novel Schiff bases containing thiazolidin-4-one and evaluated them for antimicrobial activity. These compounds, related to the chemical structure , demonstrated potent antimicrobial properties. Additionally, Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating thiophene moieties and found that these compounds exhibited promising anti-tumor activities against HepG2 cell lines (Patel & Patel, 2015); (Gomha, Edrees, & Altalbawy, 2016).
Enhancement of Stability in Calcium-Bound Complexes
Müller et al. (2015) conducted research on the stability of calcium-bound pyrazolyl-substituted methanides. Their work is crucial in understanding how similar compounds, like 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone, interact with metals and how their stability can be enhanced in various chemical environments (Müller, Krieck, Görls, & Westerhausen, 2015).
Nonlinear Optical Properties
A study by Tamer et al. (2015) on the nonlinear optical properties of a compound structurally similar to 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone revealed that small energy gaps between the frontier molecular orbitals are responsible for its nonlinear optical activity. This finding is significant for the development of advanced optical materials and devices (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Mécanisme D'action
Target of Action
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target related to leishmania, justified the potent in vitro antipromastigote activity of a similar compound . This suggests that the compound might interact with its targets in a way that inhibits their function, leading to its antileishmanial and antimalarial effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites, disrupting key biochemical pathways necessary for their survival and proliferation .
Pharmacokinetics
The compound’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In particular, one study found that a similar compound displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate . This suggests that the compound’s action results in the effective inhibition of the Leishmania and Plasmodium parasites.
Safety and Hazards
While specific safety and hazard information for “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone” is not available, similar compounds advise avoiding breathing dust/fume/gas/mist/vapors/spray, and recommend wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of research on “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone” and similar compounds could involve further exploration of their potential biological activities. For instance, a novel polymer-based fluorescent chemosensor incorporating propane-1,3-dione and 2,5-diethynylbenzene moieties has been developed for the detection of Copper (II) and Iron (III) . Such research could lead to the development of new drugs or diagnostic tools.
Propriétés
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O2/c1-30-23(18-5-3-2-4-6-18)24(29)28-22(17-9-13-20(26)14-10-17)15-21(27-28)16-7-11-19(25)12-8-16/h2-14,22-23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSPTNOLCENKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)


![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)




![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)
![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)
![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2447098.png)
![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)